molecular formula C27H27ClN4O4 B14922535 2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B14922535
M. Wt: 507.0 g/mol
InChI Key: AELCDOUQZREQDU-YVEFNYMJSA-N
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Description

2-CHLORO-N~1~-{(E)-1-({2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including chloro, dimethoxyphenyl, hydrazino, carbonyl, dimethylamino, and ethenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~1~-{(E)-1-({2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of specific functional groups under controlled conditions. Common reagents and catalysts used in these reactions include hydrazine derivatives, chlorinating agents, and various organic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~1~-{(E)-1-({2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~1~-{(E)-1-({2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with various substituents. Examples include:

  • 2-CHLORO-N~1~-{(E)-1-({2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}BENZAMIDE
  • 2-CHLORO-N~1~-{(E)-1-({2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}BENZAMIDE

Uniqueness

The uniqueness of 2-CHLORO-N~1~-{(E)-1-({2-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H27ClN4O4

Molecular Weight

507.0 g/mol

IUPAC Name

2-chloro-N-[(E)-3-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H27ClN4O4/c1-32(2)20-14-12-18(13-15-20)16-23(30-26(33)21-9-5-6-10-22(21)28)27(34)31-29-17-19-8-7-11-24(35-3)25(19)36-4/h5-17H,1-4H3,(H,30,33)(H,31,34)/b23-16+,29-17+

InChI Key

AELCDOUQZREQDU-YVEFNYMJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC)/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC=C2)OC)OC)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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